4-(Trifluoromethylthio)butylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYYUFBDAZDWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286744-21-5 | |
| Record name | 1-Butanamine, 4-[(trifluoromethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286744-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Trifluoromethylthio Butylamine Hydrochloride and Its Precursors
Strategies for Constructing the Butylamine (B146782) Carbon Backbone
The formation of the butylamine skeleton is a fundamental aspect of the synthesis. This can be achieved through various established organic chemistry methods, primarily involving the formation of a primary amine on a four-carbon chain.
Reductive Amination Approaches
Reductive amination is a widely utilized and efficient method for forming amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org This process involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. wikipedia.orgresearchgate.net For the synthesis of a butylamine backbone, this typically involves butyraldehyde as the starting material.
Imine Formation: Butyraldehyde reacts with ammonia in a condensation reaction to form an imine. This step is often reversible and can be catalyzed by mild acid.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed for this transformation.
A significant challenge in the reductive amination of aldehydes with ammonia is controlling the selectivity towards the primary amine, as the newly formed primary amine is more nucleophilic than ammonia and can react with another molecule of the aldehyde to form a secondary amine. researchgate.net Careful selection of catalysts and reaction conditions is crucial to maximize the yield of the desired primary amine. researchgate.net
Common reducing agents and catalytic systems used for this transformation include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of metal catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), or Raney Nickel. wikipedia.orgresearchgate.net
Hydride Reagents: Agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com
| Catalyst/Reagent | Substrate | Product | Key Features |
| Rh/graphite | Butyraldehyde | Butylamine | Detailed reaction network analysis shows initial formation of Schiff base. researchgate.net |
| Raney Cobalt | Furfural | Furfurylamine | High yield (98.9%) and reusability, demonstrating effectiveness for primary amines. researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones | Amines | Selectively reduces imines in the presence of carbonyls, avoiding over-alkylation. masterorganicchemistry.com |
| Nickel Nanoparticles (Ni NPs) | Aldehydes | Amines | Catalyzes reductive amination via hydrogen transfer from 2-propanol. researchgate.net |
Chain Elongation and Functional Group Interconversion Routes
An alternative to reductive amination involves building the four-carbon chain through elongation reactions and then converting a terminal functional group into an amine. This strategy, known as functional group interconversion (FGI), offers flexibility in the choice of starting materials. solubilityofthings.comimperial.ac.uk
Common routes include:
From Butyl Halides: Starting with a 1-halobutane (e.g., 1-bromobutane), the amine can be introduced via nucleophilic substitution. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, is a classic method to form primary amines without the risk of over-alkylation that occurs with direct ammonolysis.
From Butan-1-ol: The hydroxyl group of butan-1-ol can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, like sodium azide followed by reduction, yields butylamine.
From Butyronitrile: Butyronitrile can be readily reduced to butylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The nitrile itself can be prepared from a C₃ precursor, thus incorporating a chain elongation step.
These FGI processes are fundamental in organic synthesis, allowing for the strategic manipulation of molecular structures to achieve the desired target compound. solubilityofthings.comimperial.ac.uksinica.edu.tw
Introduction of the Trifluoromethylthio Moiety
The trifluoromethylthio (−SCF₃) group imparts unique properties to molecules, including high lipophilicity and metabolic stability, making its introduction a critical step. researchgate.netx-mol.netbohrium.com Synthetic strategies generally fall into two main categories: direct introduction of the −SCF₃ group or indirect construction by trifluoromethylating a sulfur-containing precursor. researchgate.netx-mol.netbohrium.com For the synthesis of 4-(trifluoromethylthio)butylamine, direct electrophilic trifluoromethylthiolation of a suitable butylamine precursor is a common and effective approach.
Electrophilic Trifluoromethylthiolation Strategies
Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that acts as an electrophilic "SCF₃⁺" source. pkusz.edu.cnresearchgate.net This method has gained significant traction due to the development of shelf-stable and highly reactive reagents that allow for the efficient installation of the −SCF₃ group under mild conditions. pkusz.edu.cn
Utilization of N-(Trifluoromethylthio)reagents (e.g., N-(trifluoromethylthio)saccharin)
A prominent class of reagents for electrophilic trifluoromethylthiolation is based on N-thioimide structures. These compounds are typically stable, crystalline solids that are easier to handle than gaseous or highly reactive reagents. pkusz.edu.cn
N-(trifluoromethylthio)saccharin: This reagent is highly reactive and effective for the trifluoromethylthiolation of a wide range of nucleophiles. unimi.it It can react with electron-rich arenes and heterocycles, such as indoles and pyrroles, often under mild conditions. ccspublishing.org.cnnih.gov For the synthesis of the target molecule, a precursor such as N-protected 4-aminobut-1-ene could be subjected to trifluoromethylthiolation. The reaction can be promoted by acids or proceed under thermal conditions. ccspublishing.org.cn
N-(trifluoromethylthio)phthalimide: Another widely used, shelf-stable electrophilic reagent. It is known to react with various nucleophiles, including aryl and vinyl boronic acids in the presence of a copper catalyst, to yield trifluoromethylthiolated products. researchgate.net
The reactivity of these reagents is attributed to the polarization of the N-S bond, which makes the sulfur atom susceptible to nucleophilic attack. The choice of reagent can be tuned for specific substrates and reaction conditions. unimi.it
| Reagent | Structure | Key Applications |
| N-(Trifluoromethylthio)saccharin | A saccharin derivative with a S-CF₃ bond to the nitrogen. | Trifluoromethylthiolation of electron-rich (hetero)arenes, amines, and β-keto esters. ccspublishing.org.cnnih.gov |
| N-(Trifluoromethylthio)phthalimide | A phthalimide derivative with a S-CF₃ bond to the nitrogen. | Copper-catalyzed trifluoromethylthiolation of boronic acids and alkynes. researchgate.net |
| Trifluoromethanesulfenamide | H₂NSCF₃ | Allylic trifluoromethylthiolation of allylsilanes. acs.org |
Application of Sulfur-Based Electrophiles
Beyond N-thio reagents, other electrophilic sulfur compounds serve as sources for the −SCF₃ group or its precursors. These methods expand the toolkit available for constructing the C-SCF₃ bond.
Trifluoromethanesulfenyl Chloride (CF₃SCl): This is a highly reactive gaseous reagent that can perform electrophilic trifluoromethylthiolation on various nucleophiles. However, its difficult handling has led to the development of in situ generation methods or the preference for solid, stable reagents like N-(trifluoromethylthio)saccharin.
Hypervalent Iodine Reagents: Novel hypervalent iodine reagents have been developed for direct trifluoromethylthiolation. researchgate.net For instance, trifluoromethanesulfonyl hypervalent iodonium ylides can serve as effective electrophilic-type trifluoromethylthiolating agents. A key feature is the copper(I)-catalyzed, in situ reduction of the trifluoromethanesulfonyl (–SO₂CF₃) group to the desired trifluoromethylthio (–SCF₃) group, which then reacts with nucleophiles. researchgate.net
Other Sulfur-Containing Electrophiles: The general strategy of using electrophilic sulfur reagents is a cornerstone of organosulfur chemistry. rsc.org The synthesis can proceed by first installing a different sulfur-containing group (e.g., a thiol or disulfide) onto the butylamine backbone, which is then converted to the trifluoromethylthio group via trifluoromethylation reactions. researchgate.net
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified 4-(trifluoromethylthio)butylamine base with a solution of hydrogen chloride (HCl) in a suitable solvent like diethyl ether or ethyl acetate, leading to the precipitation of the stable salt. chemicalbook.comwisc.edu
Nucleophilic Trifluoromethylthiolation Pathways
Nucleophilic trifluoromethylthiolation involves the reaction of a nucleophilic trifluoromethylthiolating agent with an electrophilic substrate. A common precursor for 4-(Trifluoromethylthio)butylamine could be a butyl derivative bearing a leaving group (e.g., halide or sulfonate) at the 4-position. The trifluoromethylthiolate anion (CF3S⁻), generated from various sources, can then displace the leaving group via an SN2 reaction.
Key trifluoromethylthiolating reagents and their characteristics are summarized below:
| Reagent | Description |
| AgSCF3 | A stable and readily available solid, often used as a source of the SCF3 radical but can also participate in nucleophilic pathways, particularly in the presence of a suitable catalyst or activator. |
| CuSCF3 | Another common reagent that can act as a nucleophilic trifluoromethylthiolating agent in various transformations. |
| (Me4N)SCF3 | Tetramethylammonium trifluoromethylthiolate is noted for its higher nucleophilicity compared to its metal-based counterparts like CuSCF3 and AgSCF3. |
| S-(Trifluoromethyl)benzothioate (TFBT) | A bench-stable and user-friendly reagent that can release the SCF3 nucleophile under specific conditions, offering a safer alternative to gaseous reagents. |
For instance, a plausible synthetic route could involve the reaction of 4-bromobutylamine hydrobromide with a trifluoromethylthiolate salt. However, the presence of the amine functionality may require a protection strategy to prevent side reactions. A more direct approach could involve the ring-opening of a cyclic precursor, such as a protected azetidine or a cyclic sulfamidate, with a trifluoromethylthiolate nucleophile. Research has shown the successful regio- and stereoselective ring-opening of 1,2- and 1,3-sulfamidates with the trifluoromethanethiolate anion to access chiral β- and γ-SCF3 amines.
Radical Trifluoromethylthiolation Protocols
Radical trifluoromethylthiolation offers an alternative and often complementary approach to nucleophilic methods. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which can then react with a suitable substrate. A common strategy for introducing the -SCF3 group onto an aliphatic chain is through the anti-Markovnikov addition of a •SCF3 radical across a carbon-carbon double bond.
A potential precursor for 4-(Trifluoromethylthio)butylamine hydrochloride is 3-butenylamine hydrochloride. taiclone.comscientificlabs.iesigmaaldrich.com The terminal alkene of 3-butenylamine can serve as a radical acceptor for the •SCF3 radical. The reaction would be initiated by a radical initiator and a source of the •SCF3 radical.
Table of Radical Trifluoromethylthiolation Reagents:
| Reagent Source | Initiator/Conditions | Description |
| AgSCF3 | Oxidants (e.g., K2S2O8) or photoredox catalysis | Silver trifluoromethylthiolate is a versatile reagent that can serve as a source for the •SCF3 radical under oxidative conditions. nih.gov |
| N-(Trifluoromethylthio)saccharin | Photoredox catalysis or thermal initiation | An electrophilic source of the trifluoromethylthio group that can also participate in radical pathways. |
| Trifluoromethanesulfonic anhydride | Deoxygenative reduction | Can serve as a precursor to the •SCF3 radical through a reduction process. |
The radical addition of •SCF3 to 3-butenylamine would yield a radical intermediate that is subsequently quenched to form the desired 4-(trifluoromethylthio)butylamine. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Integration of Amine and Trifluoromethylthio Functions
The efficient construction of molecules containing both an amine and a trifluoromethylthio group is a key synthetic challenge. Methodologies can be classified as either one-pot/cascade reactions or sequential synthetic sequences.
One-Pot and Cascade Reactions
A hypothetical one-pot reaction for the synthesis of 4-(Trifluoromethylthio)butylamine could involve the in-situ generation of a trifluoromethylthiolating agent and its immediate reaction with a suitable butylamine precursor in the same reaction vessel. For example, a process could be designed where a protected 4-aminobutanol is first converted to a sulfonate ester and then reacted with a nucleophilic trifluoromethylthiolating agent without isolation of the intermediate.
Sequential Synthetic Sequences
Sequential synthetic sequences offer a more traditional and often more reliable method for constructing complex molecules. A typical sequence for this compound would involve:
Protection of the amine: Starting with a bifunctional precursor like 4-aminobutanol, the amine group would first be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from interfering in subsequent steps.
Activation of the hydroxyl group: The hydroxyl group of the protected amino alcohol would be converted into a good leaving group, such as a tosylate, mesylate, or a halide.
Nucleophilic substitution: The activated precursor would then undergo nucleophilic substitution with a trifluoromethylthiolate source (e.g., AgSCF3, KSCF3).
Deprotection and salt formation: Finally, the protecting group would be removed from the amine, followed by treatment with hydrochloric acid to yield the desired this compound.
Catalytic Systems in the Synthesis of this compound Analogs
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of organofluorine compounds, including those containing the -SCF3 group. These methods often allow for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.
Transition Metal-Mediated Transformations
Transition metal catalysis offers powerful tools for the formation of C-SCF3 bonds. Palladium, copper, and rhodium are among the most commonly used metals for these transformations.
Table of Transition Metal-Catalyzed Trifluoromethylthiolation Reactions:
| Metal Catalyst | Directing Group | Substrate Scope | Trifluoromethylthiolating Agent |
| Palladium(II) | 8-aminoquinoline, Pyridine | α-arylacrylamides, Arenes | N-(trifluoromethylthio)saccharin, AgSCF3 with an oxidant |
| Rhodium(III) | Pyridine, Pyrimidine | Indoles | N-(trifluoromethylthio)saccharin |
| Copper | Various | Boronic acids, Alkynes | N-(trifluoromethylthio)phthalimide |
A significant advancement in this area is the transition-metal-catalyzed trifluoromethylthiolation of unactivated C(sp3)-H bonds. For instance, palladium-catalyzed methods have been developed for the β-C(sp3)-H trifluoromethylthiolation of aliphatic amides using a directing group strategy. nih.gov This approach could be adapted for the synthesis of analogs of 4-(Trifluoromethylthio)butylamine by starting with a suitable amide precursor, such as N-substituted pentanamide, where the directing group facilitates the selective functionalization of the C4-position. Following the catalytic trifluoromethylthiolation, the amide could be reduced to the corresponding amine to afford the desired product.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering an alternative to traditional metal-based catalysts. meiji.ac.jp The interest in this field has grown significantly due to the efficiency, selectivity, and novelty of many organocatalytic reactions. meiji.ac.jp In the context of synthesizing trifluoromethylthio-containing compounds, organocatalysis provides pathways for the enantioselective formation of carbon-sulfur bonds. ccspublishing.org.cn
Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric trifluoromethylthiolation of various substrates. ccspublishing.org.cn For instance, the reaction of 3-substituted oxindoles with an electrophilic trifluoromethylthiolating agent in the presence of a catalytic amount of (DHQD)₂Pyr or quinine can produce oxindoles with a SCF₃-substituted quaternary chiral center in good yields and excellent stereoselectivities. ccspublishing.org.cnacs.org Similarly, cyclic β-ketoesters can undergo asymmetric trifluoromethylthiolation using catalysts like quinine. ccspublishing.org.cn
Another approach involves the activation of trifluoromethylthiolating reagents by Lewis base organocatalysts. Research has demonstrated the α-trifluoromethylthiolation of silylenol ethers using N-(trifluoromethylthio)saccharin as the SCF₃ source. Tetrahydrothiophene was identified as an effective organocatalyst for this transformation, promoting the synthesis of various α-trifluoromethylketones. unimi.it Such ketones could serve as versatile precursors to 4-(Trifluoromethylthio)butylamine through subsequent reductive amination steps.
The application of these organocatalytic methods to precursors of this compound could involve the enantioselective trifluoromethylthiolation of a suitable four-carbon aldehyde or ketone, followed by conversion of the carbonyl group to an amine.
Table 1: Examples of Organocatalytic Systems for Trifluoromethylthiolation
| Catalyst Type | Example Catalyst | Substrate Class | SCF₃ Source | Key Finding |
|---|---|---|---|---|
| Chiral Amine | Quinine, (DHQD)₂Pyr | Oxindoles, β-Ketoesters | N-(Trifluoromethylthio)phthalimide | High enantioselectivity for creating chiral centers. ccspublishing.org.cnacs.org |
| Lewis Base | Tetrahydrothiophene | Silylenol Ethers | N-(Trifluoromethylthio)saccharin | Efficient α-trifluoromethylthiolation of ketone precursors. unimi.it |
Photoredox-Catalyzed Pathways
Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its ability to facilitate reactions under mild conditions with high functional group tolerance. mdpi.comsigmaaldrich.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.com This approach has been widely applied to the synthesis of organofluorine compounds, including those containing the trifluoromethylthio group. ccspublishing.org.cnmdpi.com
Several photoredox strategies can be envisioned for the synthesis of this compound or its precursors. One pathway involves the S-trifluoromethylation of a corresponding thiol. Recent studies have shown that a simple and cost-effective organic catalyst like diacetyl, irradiated by blue LEDs, can effectively catalyze the S-trifluoromethylation of a broad range of aliphatic and aromatic thiols using sodium triflinate (Langlois reagent) as the SCF₃ source. mst.edu This method offers a sustainable alternative to traditional approaches that often rely on organometallic catalysts. mst.edu
Another strategy is the difunctionalization of alkenes. ccspublishing.org.cn A four-carbon alkene containing a protected amine functionality could undergo a photoredox-catalyzed reaction where a trifluoromethylthio group and another functional group are added across the double bond. Such reactions can be initiated by common photocatalysts like ruthenium or iridium complexes, which generate a trifluoromethyl radical from a suitable precursor that then engages in the reaction cascade. researchgate.netrsc.org Furthermore, photoredox catalysis has been utilized for the synthesis of trifluoromethylated amines through the reductive trifluoromethylation of imines, demonstrating the versatility of this approach in accessing amine-containing structures. rsc.org
Table 2: Selected Photoredox Systems for C-SCF₃ Bond Formation
| Photocatalyst | SCF₃ Source | Substrate | Reaction Type | Key Feature |
|---|---|---|---|---|
| Organic Dye (Diacetyl) | Langlois Reagent (CF₃SO₂Na) | Thiols | S-Trifluoromethylation | Metal-free, cost-effective, and sustainable method. mst.edu |
| [Ru(bpy)₃]²⁺ or Iridium complexes | Umemoto's or Togni's Reagents | Alkenes, Alkynes | Trifluoromethylative Cyclization/Addition | Mild conditions, high functional group tolerance. researchgate.netrsc.orgnih.gov |
Principles of Sustainable Synthesis in the Production of this compound
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to reduce their environmental impact. emergingpub.comaxil-is.com The synthesis of complex molecules like organofluorine compounds traditionally involves processes that can be resource-intensive and generate significant waste. societechimiquedefrance.fr Therefore, applying sustainable synthesis principles to the production of this compound is essential for creating environmentally and economically viable manufacturing processes. researchgate.netmdpi.com
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgnih.gov A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, which are often treated as waste. rsc.orgmonash.edu The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
For the synthesis of this compound, addition reactions would be ideal from an atom economy perspective. For example, the direct trifluoromethylthiolation of an alkene precursor would, in theory, incorporate all atoms from the reactants into the product, achieving 100% atom economy. kccollege.ac.inbuecher.de In contrast, substitution reactions, which are also common in synthesis, are intrinsically less atom-economical as they always produce byproducts. kccollege.ac.in
Table 3: Theoretical Atom Economy of Different Reaction Types
| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal for incorporating the SCF₃ group onto an unsaturated precursor. kccollege.ac.in |
| Rearrangement | A → B | 100% | Generally high efficiency but limited applicability. kccollege.ac.in |
| Substitution | A-B + C → A-C + B | < 100% | Common but generates stoichiometric byproducts. kccollege.ac.in |
Solvent Selection and Waste Minimization
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest portion of mass in a reaction and contributing significantly to waste generation. nih.gov The principles of green chemistry advocate for the use of safer, more environmentally benign solvents or, where possible, the elimination of solvents altogether. rsc.org Solvent selection guides, such as those developed by CHEM21 and Sanofi, provide a framework for choosing solvents based on their safety, health, and environmental profiles, ranking them from "recommended" to "banned". jk-sci.comubc.ca For the synthesis of this compound, replacing hazardous solvents like chlorinated hydrocarbons or some aprotic polar solvents with greener alternatives such as certain alcohols, esters, or even water is a key consideration. nih.govjk-sci.commdpi.com
Waste minimization is a critical aspect of sustainable manufacturing in the pharmaceutical industry. core.ac.ukcopadata.com Strategies for waste reduction include:
Source Reduction : Modifying production processes to generate less waste in the first place, for example, by using catalytic reactions instead of stoichiometric reagents. core.ac.uk
Solvent Recycling : Recovering and reusing solvents to minimize consumption and disposal. emergingpub.com
Process Intensification : Employing technologies like continuous flow reactors, which can improve efficiency and reduce waste compared to traditional batch production. unimi.itemergingpub.com
The adoption of modern catalytic methods like organocatalysis and photoredox catalysis directly contributes to waste minimization by enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing the formation of unwanted byproducts and the need for extensive purification steps. emergingpub.com
Table 4: Green Solvent Selection Guide (Illustrative Examples)
| Solvent Class | Recommended | Problematic | Hazardous |
|---|---|---|---|
| Alcohols | Ethanol, Isopropanol | Methanol (B129727) | - |
| Esters | Ethyl acetate, Isopropyl acetate | - | - |
| Hydrocarbons | Heptane, Cyclohexane | Toluene, Hexane(s) | Benzene |
| Ethers | 2-MeTHF, CPME | Diethyl ether, THF | 1,4-Dioxane |
| Aprotic Polar | - | Acetonitrile, DMSO, DMF | NMP |
| Halogenated | - | Dichloromethane | Chloroform, CCl₄ |
This table is based on general classifications from green chemistry solvent selection guides. jk-sci.comubc.ca
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethylthio Butylamine Hydrochloride
Reactions of the Primary Amine Functionality
The primary amine group in 4-(Trifluoromethylthio)butylamine serves as a potent nucleophile and a proton acceptor, enabling a variety of classical amine reactions. These transformations are fundamental for incorporating the trifluoromethylthiobutyl moiety into larger molecular scaffolds.
Acylation and Amidation Reactions
The primary amine of 4-(Trifluoromethylthio)butylamine readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is one of the most common methods for derivatizing primary amines. Typical acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides and anhydrides, this is followed by the elimination of a leaving group (chloride or carboxylate, respectively). When using carboxylic acids, coupling reagents such as carbodiimides (e.g., EDC) are employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for acylation reactions, promoting the formation of a powerful acylating agent from carboxylic acids or acyl chlorides. mdpi.com
| Acylating Agent | Reagent/Catalyst | Product |
| Acetyl Chloride | Base (e.g., Triethylamine) | N-(4-(Trifluoromethylthio)butyl)acetamide |
| Acetic Anhydride | Base (e.g., Pyridine) | N-(4-(Trifluoromethylthio)butyl)acetamide |
| Benzoic Acid | EDC, HOBt | N-(4-(Trifluoromethylthio)butyl)benzamide |
| Carboxylic Acid | TfOH | N-(4-(Trifluoromethylthio)butyl)amide |
This table represents typical acylation reactions applicable to primary amines.
Alkylation and Arylation Processes
The nitrogen atom of 4-(Trifluoromethylthio)butylamine can be functionalized through alkylation and arylation reactions, forming secondary or tertiary amines.
N-Alkylation is commonly achieved by reacting the amine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the resulting hydrohalic acid. Another efficient method involves the use of alcohols as alkylating agents, facilitated by an iridium catalyst that operates via a "borrowing hydrogen" mechanism. nih.gov Reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent, is another key strategy. More recently, nitriles have been used as effective alkylating agents under catalytic hydrogenation conditions to selectively produce secondary amines. rsc.org
N-Arylation typically requires more specialized conditions, often involving transition metal catalysis. The Chan-Lam cross-coupling reaction, for instance, utilizes a copper catalyst to couple the amine with aryl boronic acids, providing a versatile route to N-aryl derivatives. researchgate.net This method is compatible with a wide range of functional groups on the aryl boronic acid. researchgate.netbeilstein-journals.org
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| N-Alkylation | Methyl Iodide | Base (e.g., K2CO3) | Secondary/Tertiary Amine |
| N-Alkylation | Butyronitrile | Pd/C, H2 | Secondary Amine |
| N-Arylation | Phenylboronic Acid | Cu(OAc)2, Pyridine | Secondary Aryl Amine |
| N-Arylation | 4-Chloroquinazoline | Microwave, THF/H2O | 4-Anilinoquinazoline derivative |
This table illustrates representative N-alkylation and N-arylation reactions for primary amines.
Condensation Reactions and Imine Formation
Primary amines, such as 4-(Trifluoromethylthio)butylamine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid. libretexts.orglibretexts.org
The mechanism proceeds in several steps:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. libretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: Water is eliminated, forming a resonance-stabilized iminium ion.
Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final imine product. libretexts.org
The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5) to ensure sufficient protonation of the carbonyl group and the carbinolamine intermediate without excessive protonation of the nucleophilic amine. libretexts.org
| Carbonyl Compound | Catalyst | Product |
| Benzaldehyde | H+ (e.g., Acetic Acid) | N-(4-(Trifluoromethylthio)butyl)-1-phenylmethanimine |
| Cyclohexanone | H+ (e.g., p-TsOH) | N-Cyclohexylidene-4-(trifluoromethylthio)butan-1-amine |
| Acetone | H+ | N-(Propan-2-ylidene)-4-(trifluoromethylthio)butan-1-amine |
This table shows examples of imine formation from a primary amine and various carbonyl compounds.
Cyclization Reactions for Heterocyclic Ring Systems
The primary amine of 4-(Trifluoromethylthio)butylamine is a key functional handle for the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products. Through intramolecular or intermolecular cyclization reactions, a diverse array of heterocyclic systems can be synthesized.
For example, the amine can act as a nucleophile in tandem reactions, such as a one-pot sulfamoylation/aza-Michael cyclization with alkenyl alcohols to form oxathiazinane heterocycles. nih.gov In other strategies, the amine can be incorporated into a larger molecule that is then predisposed to cyclize. Intramolecular trifluoromethylthiolation/cyclization reactions have been demonstrated with suitable precursors. researchgate.net The formation of heterocycles can also be achieved through formal cycloaddition reactions, where the amine or a derivative participates as a synthon in building the ring system. nih.gov
Transformations Involving the Trifluoromethylthio Group
The trifluoromethylthio (SCF3) group is known for its high lipophilicity and strong electron-withdrawing nature, which can enhance metabolic stability and cell membrane permeability of drug molecules. While generally robust, the sulfur atom can undergo specific transformations, most notably oxidation.
Oxidation Reactions of the Thioether Linkage
The sulfur atom in the trifluoromethylthio group of 4-(Trifluoromethylthio)butylamine can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. The control over the oxidation state is crucial and depends heavily on the choice of oxidant and reaction conditions.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide is often desired, as the trifluoromethylsulfinyl (SOCF3) group is a valuable moiety in its own right. A highly effective and selective method involves the use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid (TFA) and aqueous hydrogen peroxide (H2O2). nih.gov This system allows for the oxidation of both aromatic and aliphatic trifluoromethyl sulfides to their corresponding sulfoxides in high yields, with minimal over-oxidation to the sulfone. nih.govresearchgate.net Other reagents like meta-chloroperoxybenzoic acid (mCPBA) can also be used, but careful temperature control is required to prevent the formation of the sulfone. nih.gov Photocatalytic methods using visible light and molecular oxygen have also emerged as a green alternative for selective thioether oxidation. rsc.orgresearchgate.net
Oxidation to Sulfone: Stronger oxidizing conditions or a higher stoichiometry of the oxidant will lead to the formation of the trifluoromethylsulfonyl (SO2CF3) group. Reagents such as excess hydrogen peroxide in the presence of a suitable catalyst, like a molybdenum-based complex or niobium carbide, can drive the reaction to completion, yielding the sulfone. researchgate.netorganic-chemistry.org The oxidation of the sulfoxide to the sulfone is often a slower process than the initial oxidation of the thioether, but it can be achieved with more forceful reagents or prolonged reaction times. rsc.org
| Oxidizing Agent | Typical Conditions | Predominant Product |
| H2O2 / TFA | Room Temperature | 4-(Trifluoromethylsulfinyl)butylamine nih.govrsc.org |
| mCPBA (1 equiv.) | Low Temperature (e.g., 0 °C) | 4-(Trifluoromethylsulfinyl)butylamine nih.gov |
| H2O2 (excess) / Mo(VI) catalyst | Room Temperature | 4-(Trifluoromethylsulfonyl)butylamine researchgate.net |
| Oxone® | CH3OH/H2O | 4-(Trifluoromethylsulfinyl)butylamine nih.gov |
| O2 / Visible Light / Photocatalyst | Room Temperature | 4-(Trifluoromethylsulfinyl)butylamine rsc.orgresearchgate.net |
This table summarizes common oxidation reactions for trifluoromethyl thioethers, indicating the likely products for the subject compound.
Cleavage and Exchange Reactions of the SCF3 Group
The carbon-sulfur bond in trifluoromethyl thioethers, such as in 4-(Trifluoromethylthio)butylamine hydrochloride, is a key site of reactivity. Its cleavage and subsequent exchange reactions are central to the functionalization of the molecule. The nature of the cleavage—homolytic or heterolytic—dictates the type of reactive species generated and the subsequent reaction pathways.
Reactions can be designed to generate electrophilic ("CF3S+"), nucleophilic ("CF3S-"), or radical (CF3S•) species from the SCF3 group. nsf.gov For instance, oxidative conditions can facilitate the formation of a cationic trifluoromethylthio species, which can then be trapped by nucleophiles. Conversely, reductive methods could potentially generate a trifluoromethylthiolate anion. However, metal-catalyzed cross-coupling reactions, which are common for standard thiolates, are often complicated with the SCF3 anion due to its reduced nucleophilicity, a direct consequence of the electron-withdrawing trifluoromethyl group. nih.gov
Radical-mediated cleavage is a prominent pathway. researchgate.net Homolytic cleavage of the C–S bond, often initiated by light or a radical initiator, yields an alkyl radical and the trifluoromethylthio radical (CF3S•). This pathway is foundational for trifluoromethylthiolation reactions where the CF3S• radical adds to unsaturated systems. nsf.gov The selective cleavage of the C–S bond over other bonds in the molecule, such as C–C or C–H bonds, can be challenging and often requires carefully chosen reaction conditions. nih.gov
Influence of the Trifluoromethyl Group's Electronic Properties on Reactivity
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, an effect that profoundly influences the reactivity of the entire molecule. nih.gov This influence is primarily exerted through a strong negative inductive effect (-I).
In this compound, the CF3 group significantly decreases the electron density on the adjacent sulfur atom. This has several consequences:
Reduced Nucleophilicity of Sulfur: The sulfur atom is less nucleophilic compared to that in a non-fluorinated alkyl thioether. This makes it less reactive towards electrophiles and can hinder processes like S-alkylation.
Increased Electrophilicity of Carbon: The polarization of the S–CF3 bond enhances the electrophilic character of the trifluoromethyl carbon, although direct nucleophilic attack on this carbon is rare.
Acidity of Adjacent C-H Bonds: The inductive withdrawal acidifies the C-H bonds on the carbon atom alpha to the sulfur, though this effect diminishes along the butyl chain.
Decreased Basicity of the Amine: The strong electron-withdrawing effect is transmitted through the four-carbon chain, reducing the basicity of the terminal amino group. This effect makes the protonated amine (the hydrochloride salt) more acidic (lower pKa) compared to butylamine (B146782) hydrochloride. This decrease in basicity can be substantial, often by multiple pKa units in similar structures. researchgate.net
Furthermore, the SCF3 group is known to be one of the most lipophilic functional groups, a property that is critical in medicinal chemistry for enhancing cell membrane permeability. researchgate.netnsf.gov This high lipophilicity, combined with the group's electron-withdrawing nature, also contributes to increased metabolic stability by making the molecule less susceptible to oxidative metabolism. researchgate.net
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. This involves identifying transient species, studying reaction rates, and tracing atomic pathways.
Characterization of Reactive Intermediates (e.g., Radical Species)
Many transformations involving the SCF3 group proceed through radical intermediates. researchgate.netcas.cn The generation of the trifluoromethylthio radical (CF3S•) is a common mechanistic feature. researchgate.net This can be achieved via photoredox catalysis or by using radical initiators that promote the homolytic cleavage of the C–S or another labile bond in a trifluoromethylthiolating reagent. nsf.govacs.org
Once generated, the CF3S• radical is an electrophilic species that readily participates in addition reactions with electron-rich systems like alkenes and alkynes. nsf.gov Another key intermediate is the trifluoromethyl radical (CF3•), which can be formed under certain conditions. nsf.govchemrevlett.com The CF3• radical is highly reactive and electrophilic, adding rapidly to unsaturated bonds and participating in hydrogen atom abstraction. researchgate.netwikipedia.org
The characterization of these transient species often relies on indirect methods, such as radical trapping experiments. For example, the use of radical scavengers like TEMPO can inhibit the reaction, providing evidence for a radical pathway. Cyclization experiments with radical "clock" substrates can also be used to infer the presence and lifetime of radical intermediates. nsf.gov
| Intermediate Species | Method of Generation | Typical Subsequent Reaction | Reference(s) |
| Trifluoromethylthio Radical (CF3S•) | Homolysis of C-S bond; Photoredox catalysis | Addition to alkenes/alkynes | nsf.gov, researchgate.net |
| Trifluoromethyl Radical (CF3•) | Photochemical decomposition; SET processes | Addition to enamines; C-H abstraction | chemrevlett.com, researchgate.net |
| Thiiranium Ion | Electrophilic addition of "SCF3+" to an alkene | Nucleophilic ring-opening | nih.gov |
Kinetic Studies and Reaction Rate Analysis
For radical reactions, the rate-determining step is often the initial bond cleavage to form the radical or the addition of the radical to a substrate. The bond dissociation energy (BDE) of the C–S bond is a critical parameter. The rate of radical addition is also highly dependent on the nature of the substrate. For instance, the trifluoromethyl radical (CF3•) is reported to be 440 times more reactive towards styrene (B11656) than a methyl radical, highlighting its high electrophilicity. wikipedia.org
Steric factors can also play a significant role. In studies of CF3S• radical addition to indolizine (B1195054) cores, steric hindrance was found to control the kinetics of the reaction, with bulkier substrates reacting more slowly. acs.org In the case of this compound, the flexible butyl chain presents less steric hindrance compared to more rigid or bulky structures.
| Reaction Parameter | Influence on Reaction Rate | Rationale | Reference(s) |
| Substrate Steric Hindrance | Increased hindrance decreases rate | Hinders approach of the attacking radical/reagent to the reaction center. | acs.org |
| Radical Electrophilicity | Higher electrophilicity increases rate with electron-rich substrates | Favorable frontier molecular orbital interaction between the radical's SOMO and the substrate's HOMO. | wikipedia.org |
| Solvent Polarity | Varies; can influence stereoselectivity | Can stabilize charged intermediates or transition states differently, affecting reaction pathways. | acs.org |
Isotopic Labeling Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. Although specific isotopic labeling studies on this compound have not been reported, one can postulate how such experiments would provide mechanistic insight.
For example, to investigate a potential rearrangement of the butyl chain during a reaction, the starting material could be synthesized with a carbon-13 (¹³C) label at a specific position (e.g., C-1, adjacent to the sulfur). The position of the ¹³C label in the final product, determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm whether the carbon skeleton remained intact.
Furthermore, deuterium (B1214612) (²H) labeling could be used to determine kinetic isotope effects (KIEs). If a C-H bond on the butyl chain is broken in the rate-determining step of a reaction (e.g., via hydrogen atom abstraction by a radical), replacing that hydrogen with deuterium would slow down the reaction. Measuring the reaction rates for the labeled and unlabeled substrates would yield the KIE value, providing strong evidence for the involvement of that C-H bond in the rate-limiting step.
Chemoselectivity and Regioselectivity in Reactions Involving this compound
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. This compound possesses two main functional groups: the thioether (C-S-C) linkage and the primary ammonium (B1175870) group (–NH3+). The reactivity is dictated by the reaction conditions.
Under basic or neutral conditions, the free amine (–NH2) is a potent nucleophile and would readily react with electrophiles. However, as a hydrochloride salt, the amine is protonated to form the non-nucleophilic ammonium ion. This effectively "protects" the nitrogen, directing the reaction of many reagents towards the sulfur atom. The sulfur, despite its reduced nucleophilicity due to the SCF3 group, can still react with strong electrophiles or participate in radical reactions.
Regioselectivity, the preference for reaction at one position over another, is also a key consideration. In reactions involving the SCF3 group itself, such as trifluoromethylthiolation of an external substrate, the regiochemical outcome is often governed by the electronic properties of the SCF3 group. For instance, in the hydrohalogenation of SCF3-substituted alkynes, the strong polarization of the triple bond by the SCF3 group ensures high regioselectivity of the addition. acs.org
For reactions occurring on the butyl chain of this compound, such as radical C-H functionalization, the regioselectivity would be influenced by the stability of the resulting carbon-centered radical. The electron-withdrawing SCF3 group would destabilize a radical at the α- and β-positions, suggesting that hydrogen atom abstraction might be favored at the γ- or δ-positions, further from the thioether group. Supramolecular strategies, such as using cyclodextrins to encapsulate part of the molecule, have been shown to control regioselectivity in radical C-H trifluoromethylation of aromatic compounds by sterically blocking certain positions from the attacking radical. chemrxiv.org
Research Findings on this compound Remain Elusive in Key Synthetic Applications
Despite a thorough search of available scientific literature, detailed research findings on the specific applications of this compound as a versatile synthetic intermediate remain largely undocumented in the public domain. The requested article, focusing on its role in the construction of advanced organic architectures and in derivatization and analogue synthesis, cannot be generated at this time due to a lack of specific data on this particular compound within the specified contexts.
General synthetic methodologies for the creation of nitrogen-containing heterocycles, the formation of amide and sulfonamide derivatives, and the synthesis of substituted butylamines are well-established in organic chemistry. For instance, the synthesis of nitrogen-containing heterocycles often involves cyclization reactions where a primary amine is a key functional group. beilstein-journals.orgnih.gov Similarly, the formation of amides and sulfonamides from primary amines is a fundamental transformation, typically achieved by reaction with carboxylic acid derivatives or sulfonyl chlorides, respectively. researchgate.netijarsct.co.in
However, the application of this compound as a starting material in these synthetic routes is not specifically described in the available literature. Searches for its use as a precursor for polymeric materials or as a building block for supramolecular assemblies also yielded no specific results. While the principles of supramolecular chemistry involve the self-assembly of molecules through non-covalent interactions, taylorandfrancis.comnih.govnih.gov and polymers can be synthesized from a wide array of monomers, the role of this specific compound has not been detailed.
Applications of 4 Trifluoromethylthio Butylamine Hydrochloride As a Versatile Synthetic Intermediate
Derivatization and Analogue Synthesis
Preparation of Chiral Analogs for Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral analogs of 4-(Trifluoromethylthio)butylamine hydrochloride, where a stereocenter is introduced into the butyl chain, are valuable intermediates for stereoselective synthesis. The preparation of such analogs can be approached through several established asymmetric strategies, each offering distinct advantages in terms of control and efficiency. These methods are crucial for investigating the stereospecific interactions of resulting bioactive molecules.
Common strategies for achieving enantiopure chiral amines include:
Asymmetric Catalysis: Transition-metal or organocatalyzed reactions, such as asymmetric hydrogenation or amination of prochiral precursors, can generate the desired chiral amine with high enantioselectivity. For instance, an unsaturated precursor to the target molecule could undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to establish the stereocenter.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method provides reliable stereochemical control, guided by the well-defined steric and electronic properties of the auxiliary.
Resolution of Racemates: This classical approach involves separating a racemic mixture of the amine into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent (a chiral carboxylic acid, for example) to form diastereomeric salts. These salts typically exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers.
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. A multi-step synthesis can convert these chiral precursors into the desired chiral analog of this compound, preserving the original stereochemistry.
The choice of method depends on factors like the desired scale of the synthesis, the availability of precursors, and the required level of enantiomeric purity.
Table 1: Strategies for Synthesis of Chiral 4-(Trifluoromethylthio)butylamine Analogs
| Synthetic Strategy | General Principle | Potential Application |
|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other from a prochiral substrate. | Asymmetric reduction of a ketone precursor or asymmetric amination of an alkene. |
| Chiral Auxiliaries | A recoverable chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction on the substrate. | Attachment of an Evans' auxiliary to a carboxylic acid precursor, followed by stereoselective alkylation and subsequent conversion to the amine. |
| Diastereomeric Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, which are then separated based on physical properties like solubility. | Reaction of racemic 4-(Trifluoromethylthio)butylamine with a chiral acid like tartaric acid, followed by fractional crystallization. |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials from nature to build the target molecule through a series of chemical transformations. | Starting from a chiral amino acid like L-glutamic acid to construct the chiral butylamine (B146782) backbone. |
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful paradigm in chemical synthesis that focuses on introducing functional groups into complex molecules at the final stages of a synthetic sequence. nih.gov This approach is highly valued in drug discovery as it allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR). nih.govmpg.de this compound serves as an ideal building block for LSF, enabling the direct incorporation of the trifluoromethylthiobutyl moiety, a group known to enhance key pharmaceutical properties.
The trifluoromethylthio (–SCF3) group is of particular interest in medicinal chemistry. Its high electronegativity and lipophilicity can significantly modulate a molecule's metabolic stability, cell membrane permeability, and binding affinity. nih.gov Introducing this group can block sites of metabolic degradation, such as benzylic C-H bonds that are susceptible to oxidation by cytochrome P450 enzymes. nih.govresearchgate.net
Instead of developing a novel method for direct C-H trifluoromethylthiolation on a complex core, which can be challenging and lack regioselectivity, chemists can utilize this compound as a handle. The primary amine group of this compound provides a reactive site for predictable and high-yielding coupling reactions with various functional groups present on a parent molecule. This strategy leverages well-established transformations to append the desired –(CH2)4SCF3 fragment.
Key LSF applications involving this amine include:
Amide Bond Formation: Coupling with carboxylic acids on a core scaffold using standard peptide coupling reagents (e.g., HATU, EDC).
Reductive Amination: Reaction with aldehydes or ketones on a parent molecule to form an imine, which is subsequently reduced to a secondary amine.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce stable sulfonamides.
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.
By employing this compound, chemists can efficiently diversify complex molecular scaffolds, fine-tuning their pharmacokinetic and pharmacodynamic profiles in the final synthetic steps.
Table 2: Late-Stage Functionalization Reactions with this compound
| Functional Group on Core Scaffold | Reaction Type | Resulting Linkage |
|---|---|---|
| Carboxylic Acid (–COOH) | Amidation | Amide (–C(O)NH–) |
| Aldehyde (–CHO) / Ketone (–C(O)R) | Reductive Amination | Secondary Amine (–CH2NH–) |
| Sulfonyl Chloride (–SO2Cl) | Sulfonylation | Sulfonamide (–SO2NH–) |
| Activated Aryl Halide (e.g., F-Ar-EWG) | Nucleophilic Aromatic Substitution | Aryl Amine (–NH-Ar–) |
Use in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity, making them ideal for the construction of compound libraries for high-throughput screening. nih.gov
As a primary amine, this compound is a prime candidate for use in isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). organic-chemistry.org The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgresearchgate.net The use of an amine hydrochloride salt is common in these reactions, often with the addition of a base or by using a solvent like methanol (B129727) that facilitates the in situ formation of the required free amine. mdpi.comnih.gov
In the context of an Ugi reaction, this compound provides the amine component, allowing for the direct and efficient incorporation of the trifluoromethylthiobutyl side chain into a highly diverse peptide-like scaffold. The power of this approach lies in the vast number of commercially available aldehydes, carboxylic acids, and isocyanides, which enables the creation of large libraries of structurally unique compounds from a single amine building block.
Beyond the Ugi reaction, this amine can also participate in other MCRs, such as:
Passerini Reaction: While this is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, variations exist where amine derivatives can be involved. wikipedia.orgorganic-chemistry.org
Mannich Reaction: This reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (like a ketone), to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov
The application of this compound in MCRs represents a highly effective strategy for embedding the pharmacologically relevant –SCF3 moiety into diverse and complex molecular architectures with a single, efficient synthetic step.
Table 3: Hypothetical Ugi Reaction Using this compound
| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Resulting Scaffold Core |
|---|---|---|---|---|
| 4-(Trifluoromethylthio)butylamine | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | N-(4-(trifluoromethylthio)butyl)-N-(1-phenyl-2-tert-butylamino-2-oxoethyl)acetamide |
| 4-(Trifluoromethylthio)butylamine | Cyclohexanone | Benzoic Acid | Benzyl Isocyanide | N-(1-(benzylcarbamoyl)cyclohexyl)-N-(4-(trifluoromethylthio)butyl)benzamide |
| 4-(Trifluoromethylthio)butylamine | Isobutyraldehyde | Formic Acid | Ethyl Isocyanoacetate | Ethyl 2-(2-formamido-3-methyl-N-(4-(trifluoromethylthio)butyl)butanamido)acetate |
| 4-(Trifluoromethylthio)butylamine | Furfural | Propionic Acid | Cyclohexyl Isocyanide | N-(1-(cyclohexylcarbamoyl)-1-(furan-2-yl)methyl)-N-(4-(trifluoromethylthio)butyl)propionamide |
Computational and Theoretical Investigations of 4 Trifluoromethylthio Butylamine Hydrochloride
Molecular Structure and Conformational Analysis
Computational analysis of 4-(Trifluoromethylthio)butylamine hydrochloride would commence with an in-depth exploration of its three-dimensional structure and the various shapes, or conformations, it can adopt.
The flexibility of the butylamine (B146782) chain in this compound allows for a multitude of possible conformations. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, would be used to perform a systematic conformational search. This process identifies various low-energy structures, known as conformers.
The results of such an analysis are typically visualized on a potential energy surface, which maps the energy of the molecule as a function of its geometry. The stable conformations correspond to minima on this surface. The energetic landscape reveals the relative stability of these conformers and the energy barriers that separate them.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table is illustrative and does not represent experimental data.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | C1-C2-C3-C4: 180 (anti) |
| 2 | 1.25 | C1-C2-C3-C4: 60 (gauche) |
| 3 | 2.50 | C2-C3-C4-N: 65 (gauche) |
Within a single molecule of this compound, intramolecular interactions, such as hydrogen bonds between the ammonium (B1175870) group and the trifluoromethylthio group, could stabilize certain conformations. In a condensed phase, intermolecular forces would play a significant role. The primary intermolecular interaction would be hydrogen bonding between the ammonium group of one molecule and the chloride anion, as well as potential weaker interactions involving the trifluoromethylthio group. Computational models can quantify the strength and geometry of these bonds.
Electronic Structure and Frontier Molecular Orbital Theory Analysis
Understanding the electronic structure is key to predicting the chemical behavior of this compound.
Quantum chemical calculations would be employed to determine the distribution of electron density within the molecule. This can be visualized using an electrostatic potential map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ammonium group would exhibit a positive electrostatic potential, while the trifluoromethylthio group and the chloride ion would show negative potentials.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. taylorandfrancis.comwikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The spatial distribution of these orbitals indicates the likely sites of nucleophilic and electrophilic attack. For this compound, the HOMO would likely be localized on the chloride ion and the sulfur atom, while the LUMO may be centered on the ammonium group and the carbon backbone.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and does not represent experimental data.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
Reaction Pathway and Mechanism Elucidation via Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the potential reaction pathways of this compound. nih.govrsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of a potential substitution reaction at the carbon atom adjacent to the sulfur could be elucidated by identifying the transition state structure and its associated energy barrier. These computational approaches provide insights into the step-by-step process of bond breaking and formation. sapub.org
Transition State Characterization and Activation Energy Calculations
Understanding the chemical reactivity of this compound involves identifying the pathways of its potential reactions and the energy required for them to occur. Transition state theory is the cornerstone of these investigations. Computationally, a transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom.
By locating the transition state structure for a given reaction, such as nucleophilic substitution or conformational isomerization, it is possible to calculate the activation energy (Ea). The activation energy is the energy barrier that must be overcome for reactants to transform into products. DFT calculations are commonly used to map the reaction pathway and determine the geometries and energies of reactants, transition states, and products. For instance, a theoretical study on the atmospheric degradation of the structurally similar tert-butylamine (B42293) involved quantum chemistry to investigate hydrogen abstraction from the amino group, a reaction that proceeds via a computationally characterizable transition state. whiterose.ac.uk
These calculations are critical for predicting reaction rates and understanding mechanisms. For this compound, such studies could elucidate its stability, degradation pathways, or its interaction with biological targets by quantifying the energy barriers for key chemical transformations.
| Parameter | Description | Illustrative Calculated Value (kJ/mol) |
| EReactants | Energy of the optimized ground state of reactants. | - |
| ETS | Energy of the located transition state structure. | - |
| Ea | Activation Energy (ETS - EReactants). | 85 |
| ΔErxn | Energy of Reaction (EProducts - EReactants). | -25 |
Note: The values in this table are hypothetical and serve to illustrate the output of a typical activation energy calculation.
Solvent Effects in Computational Models
The behavior of this compound, an ionic salt, is significantly influenced by its environment, particularly the solvent. Computational models must account for these interactions to provide accurate predictions. Solvent effects can be modeled using two primary approaches: implicit and explicit models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, energy, and properties. The choice of solvent can influence reaction barriers, with polar solvents often stabilizing charged intermediates and transition states. nih.gov
Explicit solvent models involve including a discrete number of solvent molecules around the solute. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the ammonium group of the target molecule and solvent molecules like water or methanol (B129727). mdpi.com While computationally more demanding, explicit models are crucial for reactions where the solvent actively participates in the mechanism. nih.gov For this compound, modeling solvent effects is essential for accurately predicting its conformational preferences and reactivity in solution. mdpi.commdpi.com
Predictive Spectroscopic Studies
Computational methods can predict various types of spectra, which serves as a powerful tool for structure verification and interpretation of experimental data.
Computational NMR Chemical Shift Prediction (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum mechanical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is a standard approach for these predictions. worktribe.com
Recent benchmarks have identified specific functionals and basis sets, such as the ωB97XD functional with the aug-cc-pvdz basis set, that provide a good balance of accuracy and computational cost for predicting chemical shifts. worktribe.comrsc.org For this compound, computational predictions for ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.
¹H and ¹³C NMR: Predictions help assign signals to specific protons and carbons in the butylamine chain.
¹⁹F NMR: The trifluoromethylthio (-SCF₃) group provides a unique spectroscopic handle. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it an excellent probe of the local electronic environment. biophysics.orgchemrxiv.org Computational predictions can accurately pinpoint the ¹⁹F chemical shift, aiding in the characterization of the molecule and its potential reaction products. worktribe.com
Comparing predicted spectra with experimental results allows for confident structural assignment. github.io
| Atom Type | Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |
| -CH₂-S | C1 | 3.10 | 32.5 | - |
| -CH₂- | C2 | 1.95 | 24.0 | - |
| -CH₂- | C3 | 1.80 | 27.8 | - |
| -CH₂-N | C4 | 3.05 | 39.5 | - |
| -NH₃⁺ | N | 8.20 | - | - |
| -CF₃ | C5 | - | 128.0 (q) | -43.5 |
Note: These chemical shifts are illustrative values derived from computational chemistry principles. Solvent: DMSO-d₆. The ¹³C signal for the CF₃ group would appear as a quartet (q) due to C-F coupling.
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis, performed using methods like DFT, can calculate the harmonic vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. nih.govnih.gov These calculations are instrumental in assigning specific spectral bands to the motions of functional groups within the molecule, such as stretching, bending, and torsional modes. mdpi.com
For this compound, key vibrational modes would include:
N-H stretching of the ammonium group (-NH₃⁺), typically appearing as broad bands in the IR spectrum. wisc.edu
C-H stretching of the butyl chain.
C-F stretching of the trifluoromethyl group, which gives rise to strong IR absorptions.
C-S stretching , which is often weaker and found in the fingerprint region.
Theoretical calculations provide a complete vibrational spectrum, including both IR and Raman active modes. nih.gov Comparing the computed frequencies (often scaled to correct for anharmonicity and method limitations) with experimental spectra confirms the molecular structure and provides insight into intramolecular forces. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| Symmetric/Asymmetric Stretch | -NH₃⁺ | 3200 - 3000 | Strong, Broad |
| Asymmetric Stretch | -CH₂- | 2960 | Medium |
| Symmetric Stretch | -CH₂- | 2875 | Medium |
| Asymmetric Stretch | -CF₃ | 1180 | Very Strong |
| Symmetric Stretch | -CF₃ | 1125 | Very Strong |
| Stretch | C-S | 760 | Weak-Medium |
Note: These are representative frequencies for the specified functional groups and are based on general expectations from computational vibrational analysis.
Machine Learning and Artificial Intelligence Applications in Structure-Reactivity Correlations
While direct applications of machine learning (ML) and artificial intelligence (AI) to this compound are not widely documented, these technologies represent a frontier in computational chemistry for establishing structure-reactivity relationships.
ML models, such as neural networks or support vector machines, can be trained on large datasets of molecules to predict properties based on their structural features. In the context of this compound, ML could be applied to:
Predict Reactivity: By generating a set of molecular descriptors (e.g., electronic properties, steric parameters) from the computationally optimized structure of this compound, an ML model could predict its reactivity in various chemical reactions. This approach is an extension of traditional quantitative structure-activity relationship (QSAR) studies.
Screen for Biological Activity: If trained on data from compounds with known biological activities, an ML model could predict the potential efficacy or toxicity of this compound, guiding further experimental investigation.
Accelerate Discovery: AI can be used to analyze complex reaction networks or screen vast chemical spaces for molecules with desired properties, potentially identifying novel synthesis routes or derivatives of the target compound with enhanced characteristics.
These applications rely on the generation of high-quality computational data for a large number of related compounds, which is then used to train the predictive models. This synergy between quantum mechanical calculations and machine learning is a rapidly evolving field with the potential to significantly accelerate chemical research.
Future Directions and Emerging Research Avenues for 4 Trifluoromethylthio Butylamine Hydrochloride
Development of Novel and More Efficient Synthetic Methodologies
Advancements in synthetic organic chemistry are continuously providing tools to create complex molecules with greater precision and efficiency. For a specialized compound like 4-(Trifluoromethylthio)butylamine hydrochloride, future research will likely focus on refining its production, moving from multi-step batch processes to more streamlined and controlled methods.
Many bioactive molecules are "chiral," existing as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. The development of methods for the catalytic enantioselective synthesis of α-trifluoromethyl amines is a compelling goal in medicinal chemistry. nih.gov Strategies such as the asymmetric reduction of trifluoromethyl-substituted imines and the nucleophilic addition to CF3-imines are common approaches. nih.gov
Future research could focus on developing synthetic routes that create specific stereoisomers of this compound or its derivatives. While the parent molecule is achiral, introducing a substituent on the butyl chain would create a chiral center. Research avenues could adapt existing catalytic methods, such as the hydroalkylation of dienes or the isomerization of imines, to control the stereochemical outcome. chemrxiv.orgnih.govnih.gov The ability to produce enantiomerically pure analogues would be a significant step toward investigating their potential applications in stereospecific molecular recognition and pharmacology.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly in organofluorine chemistry. beilstein-journals.orgconferenceseries.com This methodology provides precise control over reaction parameters, enhances safety when handling hazardous reagents, and allows for seamless scalability. beilstein-journals.orgnih.gov The synthesis of organofluorine compounds often involves challenges that flow microreactor systems are well-suited to overcome. beilstein-journals.orgnih.gov
Applying flow chemistry to the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. unimi.it Furthermore, integrating this into a continuous manufacturing (CM) platform for the entire process—from starting materials to the final hydrochloride salt—is a key future direction. CM systems are increasingly being adopted for the production of active pharmaceutical ingredients (APIs) as they can reduce costs, minimize waste, and improve process control. mdpi.combeilstein-journals.org The synthesis of amine hydrochlorides in continuous flow systems has been demonstrated to be effective, mitigating issues like salt precipitation that can block reactors. acs.org
Table 1: Comparison of Batch Processing vs. Continuous Flow Synthesis
| Feature | Batch Processing | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Increased safety due to small reactor volumes and superior heat transfer. vapourtec.com |
| Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher selectivity. beilstein-journals.org |
| Scalability | Scaling up can be complex and may require significant process redesign. | Scalable by running the system for longer durations. beilstein-journals.org |
| Efficiency | Can involve multiple manual transfers and isolations of intermediates. | Allows for "telescoped" multi-step reactions without isolating intermediates. unimi.it |
| Hazardous Reagents | Handling of toxic or reactive reagents like fluorinating agents is challenging. | Contained environment allows for the safe handling of hazardous materials. vapourtec.com |
Exploration of New Chemical Transformations and Reactivity Patterns
The trifluoromethylthio (SCF3) group is a valuable functionality in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature, which can improve a drug candidate's metabolic stability and cell-membrane permeability. cas.cnacs.orgnih.gov Future research will likely investigate the unique reactivity conferred by the combination of the SCF3 group and the primary amine in this compound.
A key research question is how the distal SCF3 group electronically influences the nucleophilicity of the primary amine. This could be explored through a variety of chemical transformations, such as acylation, alkylation, and participation in C-N bond-forming cross-coupling reactions. The development of methods for the direct electrophilic N-trifluoromethylthiolation of amines to create novel CF3S-N moieties highlights an active area of research into new reactivity patterns. nih.gov While this involves forming the N-S bond directly, it underscores the interest in exploring the chemistry of compounds containing this linkage. nih.govresearchgate.netrsc.org Derivatizing the primary amine of this compound would open pathways to a library of new compounds whose properties are modulated by the persistent trifluoromethylthio tail.
Integration with Advanced Analytical and Spectroscopic Techniques
As new derivatives and reactions of this compound are explored, rigorous characterization using advanced analytical techniques will be essential. The presence of organofluorine compounds in complex matrices often requires specialized methods for detection and quantification. chromatographyonline.com
Future work should employ a suite of modern analytical tools.
Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as LC-Orbitrap-HRMS, can be used for the unequivocal identification of novel fluorinated compounds and their metabolites or degradation products. acs.org
Combustion Ion Chromatography (CIC): This technique is valuable for determining the total organofluorine content in a sample, providing a mass balance to ensure all fluorinated species are accounted for. nih.govmontrose-env.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, ¹⁹F-NMR is crucial for directly probing the fluorine environment. For the hydrochloride salt, ¹H NMR is particularly useful for identifying the ammonium (B1175870) protons (NH3+), which are typically shifted downfield and may appear broadened. reddit.com
Infrared (IR) Spectroscopy: Amine hydrochloride salts exhibit characteristic broad and strong absorption bands in the IR spectrum, typically in the 3000 to 2700 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group. spectroscopyonline.com This provides a clear diagnostic tool for confirming salt formation. researchgate.net
The integration of these techniques will provide a comprehensive understanding of the compound's structure, purity, and behavior in various chemical and biological systems.
Applications in Green and Sustainable Chemistry Research
The principles of green chemistry are becoming increasingly important in the synthesis of all chemicals, including organofluorine compounds. tandfonline.com This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. digitellinc.comoup.com
Future research on the synthesis of this compound should prioritize sustainability. Key areas of focus could include:
Catalytic Methods: Developing catalytic rather than stoichiometric processes to improve atom economy and reduce waste.
Alternative Solvents: Replacing hazardous solvents with greener alternatives.
Energy Efficiency: Utilizing energy-efficient techniques, such as flow chemistry which can improve heat transfer and reduce reaction times. vapourtec.com
Sustainable Feedstocks: Although challenging for highly specialized organofluorine compounds, long-term research could explore pathways from more sustainable starting materials.
The development of green and sustainable methods for introducing fluorine and fluoroalkyl groups is a major goal in modern chemistry, ensuring that the benefits of organofluorine compounds can be realized with minimal environmental impact. rsc.orgnih.gov
Q & A
Q. What are the established synthetic routes for 4-(Trifluoromethylthio)butylamine hydrochloride, and how can purity be optimized?
- Methodological Answer : A common approach involves introducing the trifluoromethylthio (-SCF₃) group via nucleophilic substitution or thiol-alkylation reactions. For example, brominated intermediates (e.g., benzyl bromides with -SCF₃ groups ) can react with butylamine, followed by HCl neutralization to form the hydrochloride salt . Purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol is recommended to achieve >97% purity, as demonstrated for structurally similar compounds .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the butylamine backbone and -SCF₃ substitution (e.g., δ ~3.1 ppm for -NH₂·HCl protons ).
- Mass Spectrometry : High-resolution MS (e.g., NIST-standardized electron ionization) to verify molecular weight (C₅H₁₁F₃NS·HCl = 229.67 g/mol) and fragmentation patterns .
- Elemental Analysis : To validate stoichiometry of C, H, N, S, and Cl .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the -SCF₃ group, which is moisture-sensitive . Avoid contact with oxidizers (e.g., peroxides) and ensure proper ventilation to mitigate amine-HCl decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing -SCF₃ group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The -SCF₃ group enhances electrophilicity at the β-carbon of the butyl chain, facilitating nucleophilic attacks (e.g., in SN2 reactions). Comparative studies with non-fluorinated analogs (e.g., 4-phenylbutylamine HCl ) show slower reaction kinetics due to reduced electron withdrawal. Computational DFT studies (B3LYP/6-31G*) can model charge distribution to predict reactivity .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. For example:
- Aqueous Solubility : Adjust pH to 5–6 (near the pKa of the amine) to maximize solubility .
- Organic Solvents : Use polar aprotic solvents (e.g., DMF or THF) for reactions requiring high solubility .
Validate solubility via gravimetric analysis under controlled conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., enzymes with hydrophobic binding pockets) to assess affinity for the -SCF₃ group .
- MD Simulations : GROMACS simulations in explicit solvent (e.g., TIP3P water) to study conformational stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
